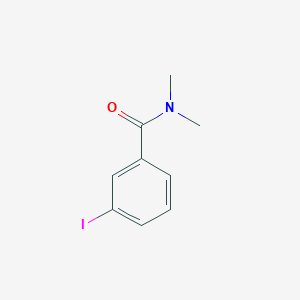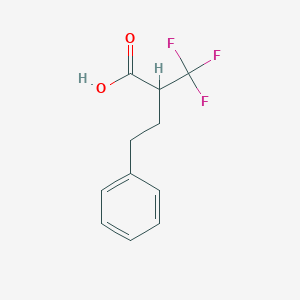
4-Phenyl-2-(trifluoromethyl)butanoic acid
説明
4-Phenyl-2-(trifluoromethyl)butanoic acid is a chemical compound with the empirical formula C11H11F3O2 . It is a solid substance with a molecular weight of 232.20 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C(CCc1ccccc1)C(F)(F)F . This indicates that the molecule contains a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a butanoic acid backbone. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been used in various chemical reactions. For instance, trifluoromethylphenylboronic acids have been used in Suzuki-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 55-61°C . It has a molecular weight of 232.20 .科学的研究の応用
Synthesis of Key Intermediates
4-Phenyl-2-(trifluoromethyl)butanoic acid is a crucial intermediate in synthesizing new compounds. For instance, it plays a key role in the synthesis of new thymidylate synthase inhibitors, a class of drugs used in cancer treatment (Yuan Guo-qing, 2013). Another example includes the formation of 4-(trifluoromethyl)-2-quinolinones, a compound with potential applications in various fields including medicinal chemistry (Marc Marull, O. Lefebvre, & M. Schlosser, 2004).
Application in Nanostructures
In nanotechnology, this compound derivatives have been utilized for innovative applications. For example, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been used for optical gating in synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups, allowing for light-induced controlled transport of ionic species (Mubarak Ali et al., 2012).
Role in Catalytic Reactions
In the realm of organic chemistry, this compound derivatives are significant catalysts. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound closely related to this compound, has been effectively used for dehydrative amidation between carboxylic acids and amines, demonstrating its efficacy in α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Contributions to Liquid Crystal Research
In the field of liquid crystal research, derivatives of this compound have been synthesized for applications as chiral dopants in nematic liquid crystals. These dopants significantly influence the helical twisting power, a key parameter in liquid crystal displays (K. Tojo et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-phenyl-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9(10(15)16)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBLRFRNISTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


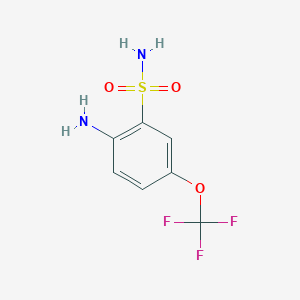
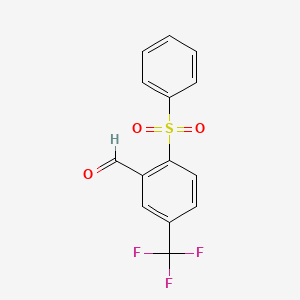

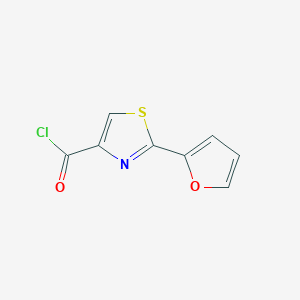

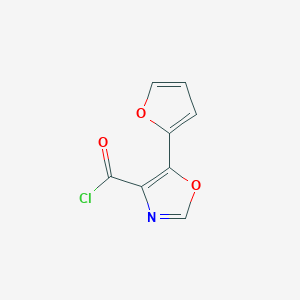

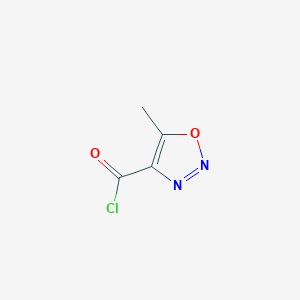
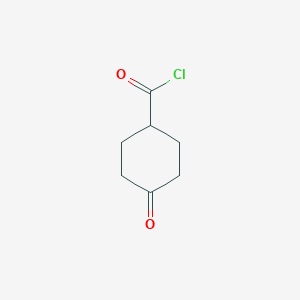
![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
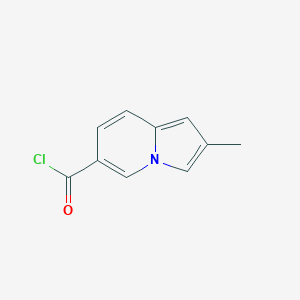
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
